2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide is a chemical compound that has attracted significant attention in the scientific community due to its potential for use in various applications.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, it has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential antitumor activity. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, as well as its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in the treatment of chronic pain, inflammation, and cancer. Another area of interest is the development of novel analogs of this compound with improved solubility and reduced toxicity.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to have antitumor activity, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-fluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUTWVOTRWWWSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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